molecular formula C10H8N2OS B12863718 2-(Methylthio)benzo[d]oxazole-6-acetonitrile

2-(Methylthio)benzo[d]oxazole-6-acetonitrile

Cat. No.: B12863718
M. Wt: 204.25 g/mol
InChI Key: JFEFCZGYUZUGKS-UHFFFAOYSA-N
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Description

2-(Methylthio)benzo[d]oxazole-6-acetonitrile is a chemical compound with the molecular formula C10H8N2OS It is known for its unique structure, which includes a benzo[d]oxazole ring substituted with a methylthio group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)benzo[d]oxazole-6-acetonitrile typically involves the reaction of 2-aminothiophenol with chloroacetonitrile in the presence of a base, followed by cyclization to form the benzo[d]oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)benzo[d]oxazole-6-acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzo[d]oxazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical methods.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution on the aromatic ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzo[d]oxazole ring.

Scientific Research Applications

2-(Methylthio)benzo[d]oxazole-6-acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Methylthio)benzo[d]oxazole-6-acetonitrile involves its interaction with specific molecular targets and pathways. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The benzo[d]oxazole ring can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the nitrile group can form covalent bonds with nucleophiles, leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)benzo[d]oxazole: Lacks the acetonitrile group but shares the benzo[d]oxazole and methylthio moieties.

    2-(Methylthio)benzo[d]thiazole: Contains a thiazole ring instead of an oxazole ring.

    2-(Methylthio)benzoxazole-6-carboxylate: Has a carboxylate group instead of an acetonitrile group.

Uniqueness

2-(Methylthio)benzo[d]oxazole-6-acetonitrile is unique due to the presence of both the methylthio and acetonitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

2-(2-methylsulfanyl-1,3-benzoxazol-6-yl)acetonitrile

InChI

InChI=1S/C10H8N2OS/c1-14-10-12-8-3-2-7(4-5-11)6-9(8)13-10/h2-3,6H,4H2,1H3

InChI Key

JFEFCZGYUZUGKS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=C(C=C2)CC#N

Origin of Product

United States

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